molecular formula C22H22O3 B3056903 1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene CAS No. 7511-68-4

1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene

Cat. No.: B3056903
CAS No.: 7511-68-4
M. Wt: 334.4 g/mol
InChI Key: SWILASQDIICLLP-UHFFFAOYSA-N
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Description

1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene is an organic compound characterized by the presence of three methoxy groups attached to a benzene ring This compound is notable for its unique structure, which includes two 4-methoxyphenyl groups attached to a central benzene ring via a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene typically involves the reaction of 4-methoxybenzyl chloride with 4-methoxybenzene in the presence of a strong base such as sodium hydride. The reaction proceeds via a nucleophilic substitution mechanism, where the chloride ion is displaced by the methoxybenzene anion, forming the desired product. The reaction conditions generally include:

  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The aromatic rings can be reduced under specific conditions to form cyclohexane derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of cyclohexane derivatives.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene exerts its effects involves interactions with various molecular targets. The methoxy groups can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity to specific receptors or enzymes. The pathways involved may include modulation of oxidative stress and inhibition of microbial growth.

Comparison with Similar Compounds

    2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one: Shares structural similarities with 1-[Bis(4-methoxyphenyl)methyl]-4-methoxy-benzene but differs in the presence of a piperidine ring.

    4-methoxybiphenyl: Contains two methoxy-substituted benzene rings but lacks the central methylene bridge.

Uniqueness: this compound is unique due to its specific arrangement of methoxy groups and the central methylene bridge, which imparts distinct chemical and physical properties compared to similar compounds.

Properties

IUPAC Name

1-[bis(4-methoxyphenyl)methyl]-4-methoxybenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O3/c1-23-19-10-4-16(5-11-19)22(17-6-12-20(24-2)13-7-17)18-8-14-21(25-3)15-9-18/h4-15,22H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWILASQDIICLLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80283415
Record name 1,1',1''-Methanetriyltris(4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7511-68-4
Record name NSC31323
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31323
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,1',1''-Methanetriyltris(4-methoxybenzene)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80283415
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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